molecular formula C8H9Pd- B12437645 Cyclopentadienyl allyl palladium

Cyclopentadienyl allyl palladium

Cat. No.: B12437645
M. Wt: 211.58 g/mol
InChI Key: ABKFMURDLHTMLE-UHFFFAOYSA-N
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Description

Cyclopentadienyl allyl palladium is an organopalladium compound with the chemical formula ( \text{C}8\text{H}{10}\text{Pd} ). This reddish, needle-shaped solid is known for its volatility and unpleasant odor. It is soluble in common organic solvents and consists of a palladium center sandwiched between cyclopentadienyl and allyl ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadienyl allyl palladium is typically synthesized by reacting allylpalladium chloride dimer with sodium cyclopentadienide. The reaction proceeds as follows :

[ 2 \text{C}_5\text{H}_5\text{Na} + (\text{C}_3\text{H}_5)_2\text{Pd}_2\text{Cl}_2 \rightarrow 2 (\text{C}_5\text{H}_4)\text{Pd}(\text{C}_3\text{H}_5) + 2 \text{NaCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings, with potential scaling adjustments for larger production volumes.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienyl allyl palladium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reductive Elimination: No specific reagents are required as the compound decomposes on its own.

    Substitution Reactions: Alkyl isocyanides are used as reagents.

    Coordination Reactions: Bulky alkyl phosphines are used as reagents.

Major Products:

    Reductive Elimination: Palladium(0) and cyclopentadienyl allyl.

    Substitution Reactions: Clusters of the formula ([ \text{Pd}(\text{CNR})_2 ]_n).

    Coordination Reactions: Two-coordinated palladium(0) complexes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclopentadienyl allyl palladium involves its ability to form stable complexes with various ligands. The palladium center can undergo oxidative addition and reductive elimination, facilitating various catalytic processes. The molecular targets and pathways involved include the formation of palladium(0) complexes and the activation of allylic C-H bonds .

Comparison with Similar Compounds

Cyclopentadienyl allyl palladium can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of cyclopentadienyl and allyl ligands, which confer distinct reactivity and stability properties, making it valuable in catalysis and material science .

Properties

Molecular Formula

C8H9Pd-

Molecular Weight

211.58 g/mol

IUPAC Name

palladium;1-prop-1-enylcyclopenta-1,3-diene

InChI

InChI=1S/C8H9.Pd/c1-2-5-8-6-3-4-7-8;/h2-6H,1,7H2;/q-1;

InChI Key

ABKFMURDLHTMLE-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C=CC1=CC=CC1.[Pd]

Origin of Product

United States

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